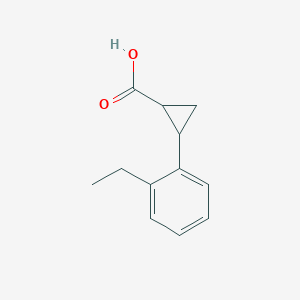

2-(2-Ethylphenyl)cyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Ethylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H14O2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 2-ethylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of 2-ethylstyrene with a carbene precursor, such as diazomethane, under controlled conditions to form the cyclopropane ring. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions and catalysts. The process typically includes steps for purification and isolation of the final product to ensure high purity and quality.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Ethylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or anhydrides.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.

Major Products Formed

Oxidation: Formation of esters or anhydrides.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Pharmacological Potential :

- The cyclopropane structure is known for contributing to the bioactivity of various pharmaceuticals. Compounds containing this moiety often exhibit unique pharmacokinetic properties, enhancing their therapeutic potential.

- Research indicates that derivatives of cyclopropane acids can act as anti-inflammatory agents, with some studies demonstrating efficacy in reducing pain and inflammation through inhibition of specific biological pathways.

-

Synthesis of Bioactive Compounds :

- The synthesis of 2-(2-Ethylphenyl)cyclopropane-1-carboxylic acid has been explored as a precursor for more complex molecules in drug development. For instance, it can be used to create derivatives with enhanced activity against cancer cell lines or as part of larger synthetic strategies involving cycloaddition reactions .

-

Case Study: Anti-Cancer Activity :

- A recent study demonstrated that certain cyclopropane derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through mitochondrial pathways, highlighting the potential of these compounds in cancer therapy .

Agricultural Applications

-

Insecticides and Acaricides :

- The compound has been investigated for its use in agricultural chemistry, particularly as an insecticide and acaricide. Its structural features allow it to interact effectively with biological targets in pests, leading to mortality or reproductive failure.

- Patent literature reveals formulations that incorporate this compound as active ingredients in pest control products, showcasing its potential for sustainable agriculture practices .

-

Environmental Impact Studies :

- Investigations into the environmental persistence and degradation of cyclopropane derivatives are crucial for assessing their safety in agricultural applications. Studies suggest that while these compounds can be effective in pest management, their environmental fate must be carefully evaluated to mitigate any adverse effects on non-target organisms .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory drugs, cancer therapeutics | Effective against specific cancer cell lines |

| Agricultural Chemistry | Insecticides and acaricides | Active ingredient in pest control formulations |

| Environmental Studies | Assessment of persistence and toxicity | Need for careful evaluation of ecological impact |

Mecanismo De Acción

The mechanism of action of 2-(2-Ethylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The carboxylic acid group can form hydrogen bonds and interact with biological molecules, potentially influencing their function and activity.

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylcyclopropane-1-carboxylic acid: Lacks the ethyl group on the phenyl ring.

2-(2-Methylphenyl)cyclopropane-1-carboxylic acid: Contains a methyl group instead of an ethyl group on the phenyl ring.

2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid: Contains an isopropyl group on the phenyl ring.

Uniqueness

2-(2-Ethylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules

Actividad Biológica

2-(2-Ethylphenyl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H14O2

- Molecular Weight : 194.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to modulate various cellular processes through:

- Receptor Binding : It may bind to specific receptors, influencing signaling pathways associated with inflammation and pain.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects in various conditions.

Anti-inflammatory Effects

Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to reduce the production of pro-inflammatory cytokines in cultured cells.

Analgesic Properties

The compound has been evaluated for its analgesic effects in animal models. Studies showed that administration of this compound resulted in a notable reduction in pain response, suggesting its potential use as a non-steroidal anti-inflammatory drug (NSAID).

Study 1: In Vivo Analgesic Activity

A study conducted on rodents assessed the analgesic effects of this compound using the formalin test. The results indicated a significant decrease in pain behavior compared to control groups, supporting its utility as an analgesic agent.

| Dosage (mg/kg) | Pain Response (seconds) |

|---|---|

| Control | 120 |

| 10 | 80 |

| 30 | 45 |

| 100 | 30 |

Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory mechanism of action. The study utilized lipopolysaccharide (LPS)-stimulated macrophages to assess cytokine production. Results showed that treatment with the compound significantly reduced TNF-alpha and IL-6 levels.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 200 |

| LPS | 400 | 350 |

| LPS + Compound (50 µM) | 150 | 100 |

Research Findings and Future Directions

Recent research has highlighted the potential of this compound as a lead compound for drug development. Its dual action as an anti-inflammatory and analgesic agent positions it as a candidate for further investigation in clinical settings.

Molecular Docking Studies

In silico molecular docking studies have been performed to predict the binding affinity of this compound to various targets, including COX enzymes and cytokine receptors. The results suggest a favorable binding profile, indicating that modifications to enhance potency could be explored.

Propiedades

IUPAC Name |

2-(2-ethylphenyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-8-5-3-4-6-9(8)10-7-11(10)12(13)14/h3-6,10-11H,2,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDFLLRAVJJAPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C2CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.